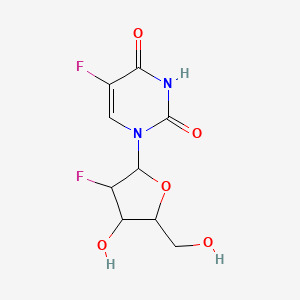![molecular formula C29H54FeN2 B12324595 carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine is a complex organometallic molecule. It features a central iron ion coordinated with a carbanide ligand, a pentaethylcyclopentane ring, and a pyrrolidinyl-substituted tetrahydrocyclopentapyridine moiety. This unique structure imparts the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine involves multiple steps:
Formation of the pentaethylcyclopentane ring: This can be achieved through the alkylation of cyclopentane with ethyl halides under Friedel-Crafts conditions.
Synthesis of the pyrrolidinyl-substituted tetrahydrocyclopentapyridine: This step involves the cyclization of appropriate precursors, such as pyrrolidine and cyclopentanone derivatives, under acidic or basic conditions.
Coordination to iron(2+): The final step involves the coordination of the synthesized organic ligands to an iron(2+) ion, typically using a salt like iron(II) chloride in a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, leading to the formation of iron(3+) species.
Reduction: Reduction reactions can revert oxidized forms back to the iron(2+) state.
Substitution: The organic ligands can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halides and nucleophiles.
Major Products
Oxidation: Formation of iron(3+) complexes.
Reduction: Regeneration of the iron(2+) complex.
Substitution: Formation of new organometallic compounds with different substituents.
Applications De Recherche Scientifique
Chemistry
The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
Research has explored the compound’s potential as a therapeutic agent, particularly in targeting specific enzymes or receptors. Its ability to coordinate with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed to improve efficiency and selectivity in manufacturing processes.
Mécanisme D'action
The compound exerts its effects primarily through its iron center, which can undergo redox reactions and coordinate with various substrates. The molecular targets include enzymes and receptors that interact with the iron ion or the organic ligands. Pathways involved often relate to electron transfer processes and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Cyclopentadienyliron dicarbonyl dimer: Features iron coordinated with cyclopentadienyl and carbonyl ligands.
Iron(II) phthalocyanine: A macrocyclic compound with iron coordinated to a phthalocyanine ring.
Uniqueness
Carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine is unique due to its combination of a carbanide ligand, a pentaethylcyclopentane ring, and a pyrrolidinyl-substituted tetrahydrocyclopentapyridine moiety. This structure imparts distinct chemical properties and reactivity, setting it apart from other iron-containing compounds.
Propriétés
Formule moléculaire |
C29H54FeN2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine |
InChI |
InChI=1S/C15H30.C12H18N2.2CH3.Fe/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3;1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;;;/h11-15H,6-10H2,1-5H3;6-7,10-11H,1-5,8-9H2;2*1H3;/q;;2*-1;+2 |
Clé InChI |
PDLIYCHZMUEDSL-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CCC1C(C(C(C1CC)CC)CC)CC.C1CCN(C1)C2=CC=NC3C2CCC3.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


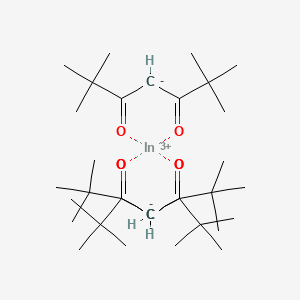
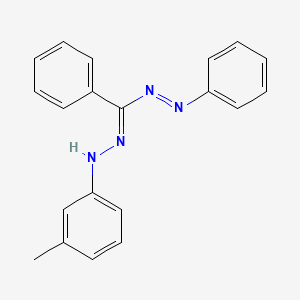


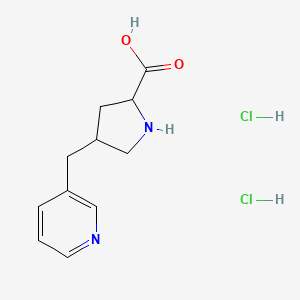
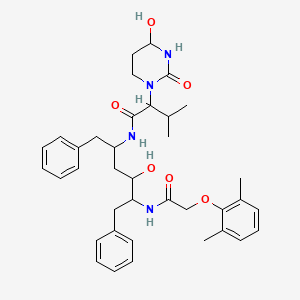
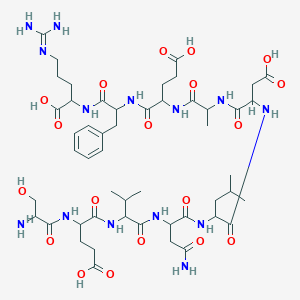
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
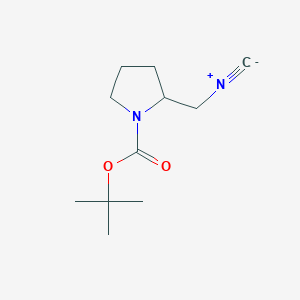

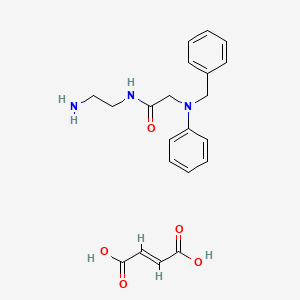

![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
